

An In-Depth Technical Guide to C11-PEG6-Alcohol for Surface Modification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C11-PEG6-alcohol

Cat. No.: B13726618

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key features of **C11-PEG6-alcohol** and its thiol-derivatized form, C11-PEG6-thiol, for the modification of surfaces. It is intended to serve as a technical resource for researchers and professionals in drug development and materials science, offering detailed information on its properties, application protocols, and its impact on biological interactions at the material interface.

Introduction to C11-PEG6-Alcohol and its Role in Surface Modification

C11-PEG6-alcohol is a bifunctional molecule that has garnered significant interest in the field of surface modification due to its unique amphiphilic nature. It consists of three key components: a long eleven-carbon (C11) alkyl chain, a hexaethylene glycol (PEG6) linker, and a terminal hydroxyl (-OH) group.^{[1][2][3]} This structure allows it to be a versatile tool for creating well-defined and functionalized surfaces.

The C11 alkyl chain provides a hydrophobic anchor, enabling the molecule to self-assemble on various substrates or integrate into lipid bilayers. The PEG6 linker is a short, hydrophilic polymer that extends from the surface, creating a hydrated layer that plays a crucial role in mediating biological interactions. The terminal hydroxyl group offers a reactive site for further chemical modifications, allowing for the attachment of targeting ligands, drugs, or other functional moieties.^{[1][2][3]}

For the widely used application of creating self-assembled monolayers (SAMs) on gold surfaces, a thiol (-SH) group is typically introduced to the alkyl chain, resulting in C11-PEG6-thiol. The thiol group forms a strong, stable bond with gold, leading to the spontaneous formation of a highly ordered, single-molecule-thick layer.[4] These SAMs are instrumental in creating surfaces with controlled chemical and physical properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of C11-PEG6-thiol is essential for its effective application in surface modification. The following table summarizes key properties gathered from various sources.

Property	Value	References
Chemical Formula	C23H48O6S	
Molecular Weight	452.69 g/mol	
Appearance	Pale-yellow to yellow-brown sticky oil to semi-solid	
Purity	Typically >95%	
Solubility	Soluble in organic solvents such as ethanol, dichloromethane, and dimethylformamide.	[1]
Terminal Group	Thiol (-SH) for gold surface attachment	[4]
Linker	Hexaethylene glycol (PEG6)	[1]
Hydrophobic Chain	Undecyl (C11)	[1]

Key Features and Applications in Surface Modification

The unique combination of a hydrophobic anchor, a hydrophilic linker, and a reactive terminal group makes C11-PEG6-thiol a powerful tool for a variety of surface modification applications:

- **Biopassivation and Reduction of Non-Specific Protein Adsorption:** The hydrophilic PEG6 chains create a tightly bound layer of water molecules on the surface. This hydration layer acts as a physical and energetic barrier, effectively preventing the non-specific adsorption of proteins and other biomolecules.^{[5][6]} This "anti-fouling" property is critical for implantable medical devices, biosensors, and drug delivery systems to minimize unwanted biological responses.^{[5][7]}
- **Controlled Cell Adhesion:** By modifying surfaces with C11-PEG6-thiol, it is possible to control the adhesion of cells. While the PEG layer itself is generally cell-repellent, the terminal hydroxyl group can be functionalized with cell-adhesive peptides (such as RGD) to promote specific cell attachment and spreading.^{[8][9]} This allows for the creation of micropatterned surfaces for cell culture and tissue engineering applications.
- **Drug Delivery and Nanoparticle Functionalization:** The PEGylated surface of nanoparticles enhances their stability in biological fluids, reduces their uptake by the reticuloendothelial system, and prolongs their circulation time in the bloodstream.^{[10][11][12]} The terminal hydroxyl group can be used to conjugate drugs or targeting ligands to the nanoparticle surface.
- **Biosensor Development:** In biosensors, minimizing non-specific binding to the sensor surface is crucial for achieving high sensitivity and specificity. SAMs of C11-PEG6-thiol create a robust and anti-fouling background, allowing for the specific detection of target analytes.^[13]

Experimental Protocols

Formation of C11-PEG6-Thiol Self-Assembled Monolayers (SAMs) on Gold

This protocol describes the formation of a C11-PEG6-thiol SAM on a gold-coated substrate, a common procedure for creating a well-defined, biocompatible surface.

Materials:

- Gold-coated substrate (e.g., glass slide or silicon wafer with a thin layer of gold)
- C11-PEG6-thiol

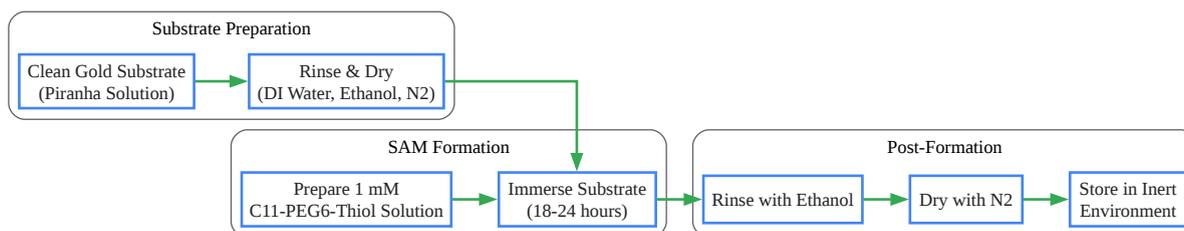
- Anhydrous ethanol (200 proof)
- Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.
- Deionized water
- Nitrogen gas
- Clean glass vials with caps
- Tweezers

Procedure:

- Substrate Cleaning:
 - Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
 - Rinse the substrate thoroughly with deionized water and then with ethanol.
 - Dry the substrate under a gentle stream of nitrogen gas.
- Thiol Solution Preparation:
 - Prepare a 1 mM solution of C11-PEG6-thiol in anhydrous ethanol in a clean glass vial. For example, to prepare 10 mL of a 1 mM solution, dissolve 4.53 mg of C11-PEG6-thiol (MW = 452.69 g/mol) in 10 mL of ethanol.
- SAM Formation:
 - Immerse the clean, dry gold substrate into the thiol solution.
 - Seal the vial to minimize exposure to air and moisture.

- Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[4][14]
- Rinsing and Drying:
 - Remove the substrate from the thiol solution using clean tweezers.
 - Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
 - Dry the SAM-coated substrate under a gentle stream of nitrogen gas.
- Storage:
 - Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, to prevent contamination.

Workflow for SAM Formation:



[Click to download full resolution via product page](#)

A schematic workflow for the preparation of C11-PEG6-thiol SAMs on gold substrates.

Characterization of C11-PEG6-Thiol Modified Surfaces

The quality and properties of the formed SAM can be assessed using various surface-sensitive techniques.

Technique	Information Obtained	Typical Expected Results for C11-PEG6-Thiol SAM
Contact Angle Goniometry	Surface wettability and hydrophilicity.	Advancing water contact angles are typically in the range of 30-50 degrees, indicating a hydrophilic surface due to the PEG chains.[15]
X-ray Photoelectron Spectroscopy (XPS)	Elemental composition and chemical states of the surface.	Presence of C, O, S, and Au peaks confirms the presence of the thiol monolayer on the gold substrate.[5]
Ellipsometry	Thickness of the SAM.	Thickness should be consistent with the length of the C11-PEG6-thiol molecule (typically a few nanometers).
Atomic Force Microscopy (AFM)	Surface topography and roughness.	A smooth, uniform surface is indicative of a well-formed SAM.[5]

Impact on Biological Interactions

Protein Adsorption

Surfaces modified with C11-PEG6-thiol exhibit a significant reduction in non-specific protein adsorption. The flexible and hydrophilic PEG6 chains create a steric barrier and a tightly bound water layer that entropically and enthalpically disfavors protein adhesion.

Quantitative Data on Protein Adsorption:

While specific data for C11-PEG6-thiol is limited, studies on similar short-chain PEG-terminated SAMs provide valuable insights. For instance, SAMs terminated with hexa(ethylene glycol) have been shown to reduce fibrinogen adsorption to less than 5 ng/cm². In contrast, hydrophobic methyl-terminated SAMs can adsorb over 200 ng/cm² of fibrinogen under similar conditions.

Surface	Fibrinogen Adsorption (ng/cm ²)	Reference
Bare Gold	> 300	[General knowledge]
Methyl-terminated SAM (C11)	~250	[General knowledge]
C11-PEG6-thiol SAM	< 10	[Estimated from similar systems]

Cell Adhesion

Surfaces modified with C11-PEG6-thiol are generally resistant to cell adhesion.[8] This property is advantageous for applications where cell attachment is undesirable, such as in blood-contacting devices. However, for applications in tissue engineering and cell-based assays, the surface can be functionalized to promote specific cell adhesion.

Quantitative Data on Cell Adhesion:

The degree of cell adhesion can be quantified by seeding cells onto the modified surface and measuring the percentage of adherent cells after a specific incubation period. On a C11-PEG6-thiol surface, cell adhesion is typically very low, often less than 10% compared to tissue culture plastic.

Surface	Relative Cell Adhesion (%)
Tissue Culture Polystyrene (TCPS)	100
Bare Gold	30-50
C11-PEG6-thiol SAM	< 10

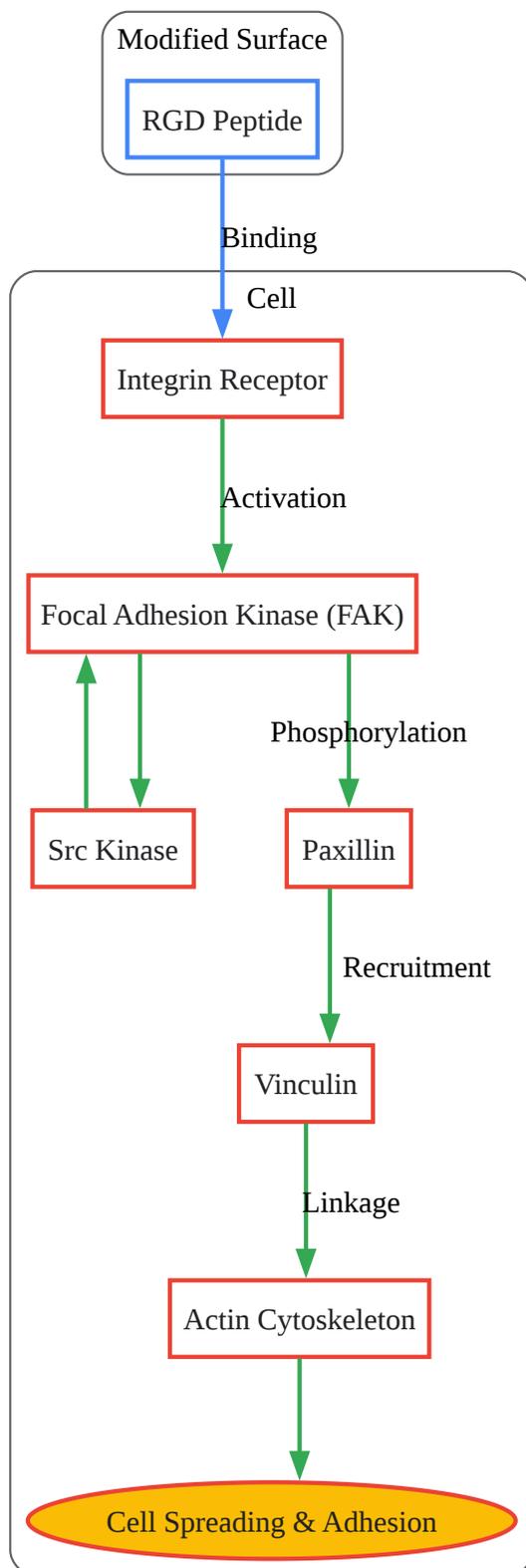
Cellular Signaling Pathways

The interaction of cells with a modified surface is not merely a passive event but can trigger specific intracellular signaling pathways. While a simple **C11-PEG6-alcohol** modified surface is designed to be bio-inert, the introduction of cell-adhesive ligands, such as the RGD peptide

that binds to integrin receptors, can initiate a cascade of signaling events that regulate cell adhesion, spreading, and survival.

Integrin-Mediated Signaling on RGD-Functionalized C11-PEG6 Surfaces:

When a cell encounters an RGD-functionalized C11-PEG6 surface, the RGD peptides bind to integrin receptors on the cell membrane. This binding leads to the clustering of integrins and the recruitment of various signaling and adaptor proteins to form focal adhesions.



[Click to download full resolution via product page](#)

Integrin-mediated signaling pathway initiated by cell adhesion to an RGD-functionalized surface.

This signaling cascade ultimately leads to the reorganization of the actin cytoskeleton, resulting in cell spreading and the formation of stable adhesions to the surface. The ability to control these signaling events through surface modification is a cornerstone of modern biomaterial design.

Conclusion

C11-PEG6-alcohol and its thiol derivative are highly versatile molecules for surface modification, offering precise control over the chemical and biological properties of a material's interface. Their ability to form well-defined self-assembled monolayers with excellent resistance to non-specific protein and cell adhesion makes them invaluable tools in the development of advanced biomaterials, biosensors, and drug delivery systems. The potential for further functionalization of the terminal hydroxyl group opens up a vast landscape for creating intelligent surfaces that can actively direct biological responses. This guide provides a foundational understanding of the key features and applications of **C11-PEG6-alcohol**, empowering researchers to leverage its unique properties in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Effect of Topologies and Refilling Short-chain PEG on Protein Adsorption [cjps.org]
- 2. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. addi.ehu.es [addi.ehu.es]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]

- 7. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 8. Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preferential adsorption of cell adhesive proteins from complex media on self-assembled monolayers and its effect on subsequent cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. [dojindo.com](https://www.dojindo.com) [[dojindo.com](https://www.dojindo.com)]
- 14. Preparing Self-Assembled Monolayers [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 15. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to C11-PEG6-Alcohol for Surface Modification]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13726618#key-features-of-c11-peg6-alcohol-for-surface-modification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com